Tipredane was developed in the mid-20th century and has been utilized in clinical settings due to its effectiveness in reducing inflammation and modulating immune responses. Its synthesis and characterization have been subjects of various studies aimed at understanding its pharmacological properties and potential applications.
Tipredane falls under the classification of corticosteroids, specifically glucocorticoids. These compounds are characterized by their steroid structure and are known for their potent anti-inflammatory and immunosuppressive effects.
The synthesis of Tipredane involves several chemical reactions that transform precursor compounds into the final corticosteroid product. The most common synthetic route includes the following steps:
The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates and final products. Advanced analytical methods like mass spectrometry (MS) are utilized to confirm the molecular structure and purity of Tipredane.
Tipredane has a complex molecular structure characterized by a steroid backbone with specific functional groups that enhance its pharmacological properties. The chemical formula is CHO, indicating the presence of multiple carbon, hydrogen, and oxygen atoms arranged in a specific configuration.
Tipredane undergoes various chemical reactions during its synthesis and metabolism:
Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to study these reactions, providing insights into the stability and degradation pathways of Tipredane.
Tipredane exerts its effects primarily through binding to glucocorticoid receptors in target cells. This interaction leads to:
Studies indicate that Tipredane's mechanism involves modulation of transcription factors such as nuclear factor kappa B (NF-kB) and activator protein 1 (AP-1), leading to decreased inflammatory responses.
Relevant data from studies indicate that these properties influence both the formulation of pharmaceutical preparations and their bioavailability.
Tipredane is primarily used in scientific research and clinical practice for:
Tipredane (chemical name: (11β,17α)-17-(Ethylthio)-9-fluoro-11-hydroxy-17-(methylthio)androsta-1,4-dien-3-one) belongs to the thioketal glucocorticoid subclass, distinguished by sulfur-containing substituents at the C17 position. This molecular modification significantly influences its receptor binding and metabolic stability compared to traditional corticosteroids [1]. The compound features a Δ1,4-diene-3-one configuration in the A-ring typical of potent glucocorticoids, augmented by a 9α-fluoro substituent that enhances receptor affinity. The C17 position carries both ethylthio and methylthio groups in a unique ketal-like arrangement [2].
Table 1: Chemical Identity of Tipredane
Property | Specification |
---|---|
Systematic Name (IUPAC) | (1R,3aS,3bS,9aS,9bR,10S,11aS)-1-(Ethylsulfanyl)-9b-fluoro-10-hydroxy-9a,11a-dimethyl-1-(methylsulfanyl)-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one |
Molecular Formula | C₂₂H₃₁FO₂S₂ |
Molecular Weight | 410.61 g/mol |
KEGG DRUG Identifier | D06161 |
Stereochemistry | Multiple chiral centers with defined configuration |
SMILES Notation | CCS[C@@]1(CC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)C@@HC[C@]12C)SC |
The structural complexity arises from its four fused rings characteristic of steroid frameworks, with modifications including:
Tipredane was developed through a collaborative research effort between pharmaceutical companies in the late 1980s:
The development timeline reflects progressive elucidation of tipredane's unique properties:
Tipredane has served as a valuable pharmacological probe in non-human studies, revealing significant insights into glucocorticoid metabolism and interspecies variation:
Metabolic Pathways and Species Variation
Comprehensive studies in rodents, primates, and humans demonstrated that tipredane undergoes complex, species-dependent biotransformation:
Table 2: Comparative Excretion and Metabolism of Tipredane Across Species
Species | Primary Excretion Route | Major Metabolic Pathways | Unique Findings |
---|---|---|---|
Male Rat | Fecal/Biliary (≥80%) | 6β-Hydroxylation, S-oxidation | Sex-dependent pathways; no parent compound detected |
Female Rat | Urinary (≥60%) | 7α-Hydroxylation, S-oxidation | Higher urinary excretion than males |
Mouse | Fecal (≥75%) | Desulfurization, S-oxidation, B-ring hydroxylation | >30 metabolites detected |
Monkey (Rhesus) | Urinary (≥65%) | 6β-Hydroxylation, Sulfoxide formation | Metabolic profile similar to humans |
Human | Urinary (≥70%) | 6β-Hydroxylation, Sulfone formation | 2 major metabolites identified (FPL 66365XX/66XX) |
Sex differences were particularly notable in rodents, with female rats exhibiting substantially higher urinary excretion (60-70% of dose) compared to male rats (15-25%). This divergence was attributed to sex-specific hydroxylation patterns: male rats predominantly formed 6β-hydroxylated metabolites while females produced 7α-hydroxylated derivatives [1].
Analytical Methodologies in Preclinical Research
Tipredane metabolism studies drove significant innovations in bioanalytical techniques:
Table 3: Analytical Methods Developed for Tipredane Metabolite Detection
Methodology | Application | Sensitivity | Key Advantages |
---|---|---|---|
Column-Switching HPLC (Rat) | FPL 67336XX quantification in rat urine | LLOQ: 25 ng/mL | Direct urine injection; heart-cutting technology; 9.5 min runtime |
Column-Switching HPLC (Human) | FPL 66365XX/66366XX in human urine | LLOQ: 25 ng/mL each | Simultaneous dual metabolite detection; no interference from 28 related compounds |
Radiolabel Tracer (³H) | Mass balance in multiple species | N/A | Comprehensive metabolite profiling; excretion route quantification |
Liver Homogenate Studies | In vitro metabolism screening | Metabolite profiling | Species comparison of primary metabolic pathways |
Significance in Drug Development Science
Tipredane research provided fundamental insights with broader implications:
These findings established tipredane as a paradigm compound for studying species-specific steroid metabolism and advanced analytical approaches for complex metabolite detection in biological matrices [1] [5] [7].
Table 4: Key Tipredane Metabolites Identified in Non-Human Studies
Metabolite Designation | Species | Structural Characteristics | Relative Abundance |
---|---|---|---|
FPL 67336XX | Male Rat | 6β-Hydroxy derivative with sulfoxide | ~15% of urinary dose |
Hydroxymetabolite A | Female Rat | 7α-Hydroxy derivative | ~12% of urinary dose |
FPL 66365XX | Monkey/Human | 6β-Hydroxy sulfoxide derivative | 15-22% of urinary dose |
FPL 66366XX | Monkey/Human | 6β-Hydroxy sulfone derivative | 10-14% of urinary dose |
Des-thioethyl derivative | Mouse | Side chain modified metabolite | ~8% of fecal extract |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: